N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320068
InChI: InChI=1S/C22H20N2O4/c1-13-9-22(26)28-20-12-19(27-2)15(11-17(13)20)3-6-21(25)24-16-4-5-18-14(10-16)7-8-23-18/h4-5,7-12,23H,3,6H2,1-2H3,(H,24,25)
SMILES:
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

CAS No.:

Cat. No.: VC16320068

Molecular Formula: C22H20N2O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide -

Specification

Molecular Formula C22H20N2O4
Molecular Weight 376.4 g/mol
IUPAC Name N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide
Standard InChI InChI=1S/C22H20N2O4/c1-13-9-22(26)28-20-12-19(27-2)15(11-17(13)20)3-6-21(25)24-16-4-5-18-14(10-16)7-8-23-18/h4-5,7-12,23H,3,6H2,1-2H3,(H,24,25)
Standard InChI Key PCJXUJNNYXJAFV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Introduction

Synthesis and Reactivity

The synthesis of such compounds typically involves the reaction of indole derivatives with chromenone precursors. The reactivity can be explored through various chemical transformations, including amide bond formation and modifications of the indole and chromenone rings.

Biological Activity

Compounds with indole and chromenone structures often exhibit significant biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects. For instance, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione shows antimitotic activity against human tumor cells . While specific data on N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is not available, related compounds suggest potential biological activities.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(1-(1H-indol-3-yl)propan-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamideIndole and chromenone with propanamide linkerPresence of indole and chromenone
N-(2-(1H-indol-3-yl)ethyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamideIndole and chromenone with acetamide linkerDifferent linker and chromenone position
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneThiazole and isoindoline structuresDifferent heterocyclic rings

Research Findings and Future Directions

Given the lack of specific data on N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide, future research should focus on its synthesis, biological activity screening, and interaction studies. These efforts could uncover potential applications in pharmaceutical development, particularly in areas where indole and chromenone derivatives have shown promise.

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